![molecular formula C22H17NO B12938461 10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one CAS No. 917970-49-1](/img/structure/B12938461.png)
10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(2-Vinylbenzyl)acridin-9(10H)-one is a synthetic organic compound that belongs to the acridine family. Acridines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial and anticancer agents. This compound features a vinylbenzyl group attached to the acridine core, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-Vinylbenzyl)acridin-9(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with acridin-9(10H)-one and 2-vinylbenzyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The acridin-9(10H)-one is dissolved in DMF, followed by the addition of potassium carbonate and 2-vinylbenzyl chloride. The mixture is heated to promote the nucleophilic substitution reaction, resulting in the formation of 10-(2-Vinylbenzyl)acridin-9(10H)-one.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
10-(2-Vinylbenzyl)acridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes.
Reduction: The acridine core can be reduced to form dihydroacridines.
Substitution: The vinyl group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products Formed
Epoxides: From oxidation of the vinyl group.
Dihydroacridines: From reduction of the acridine core.
Substituted Acridines: From nucleophilic addition to the vinyl group.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a fluorescent probe for studying biological systems.
Medicine: Potential use as an antimalarial or anticancer agent.
Industry: Use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 10-(2-Vinylbenzyl)acridin-9(10H)-one would depend on its specific application:
Anticancer: It may intercalate into DNA, disrupting replication and transcription.
Fluorescent Probe: It may bind to specific biomolecules, altering its fluorescence properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridin-9(10H)-one: The parent compound without the vinylbenzyl group.
9-Vinylacridine: Similar structure but lacks the ketone group.
Uniqueness
10-(2-Vinylbenzyl)acridin-9(10H)-one is unique due to the presence of both the vinylbenzyl and acridinone moieties, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
917970-49-1 |
|---|---|
Formule moléculaire |
C22H17NO |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
10-[(2-ethenylphenyl)methyl]acridin-9-one |
InChI |
InChI=1S/C22H17NO/c1-2-16-9-3-4-10-17(16)15-23-20-13-7-5-11-18(20)22(24)19-12-6-8-14-21(19)23/h2-14H,1,15H2 |
Clé InChI |
IHRHLELIKONKSP-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


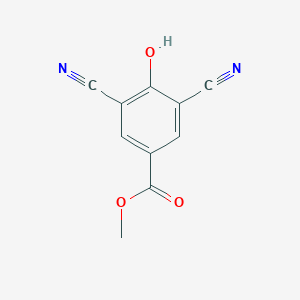

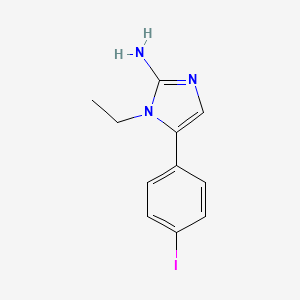
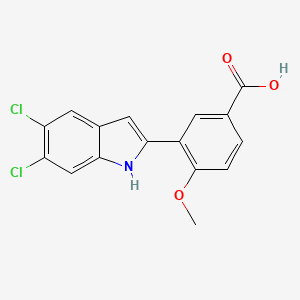
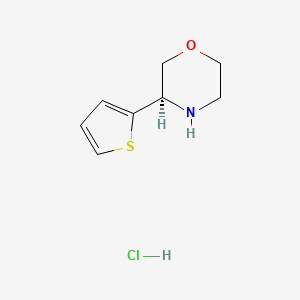
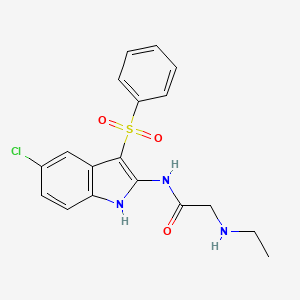
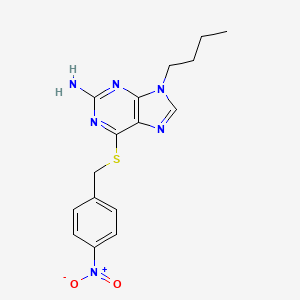
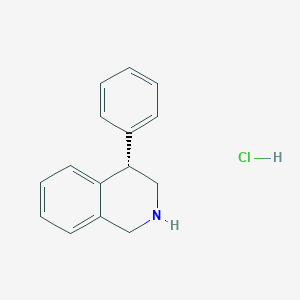
![Methyl 6-oxospiro[3.5]nonane-7-carboxylate](/img/structure/B12938426.png)
![2-(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12938427.png)
![[(2R)-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3-[(Z)-icos-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12938429.png)
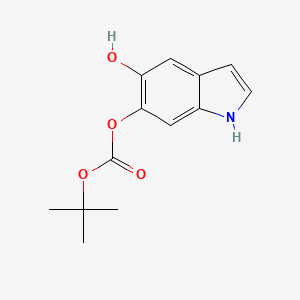
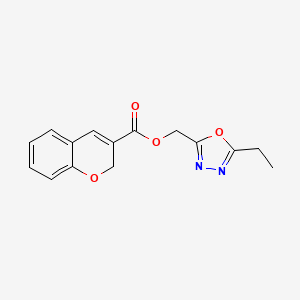
![6-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12938451.png)
